DS-8587 is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo, a pharmaceutical company based in Tokyo, Japan. This compound was designed to exhibit enhanced bactericidal activity against a range of Gram-negative bacteria, particularly targeting pathogens that are resistant to conventional antibiotics. Although it showed promise in early studies, the development of DS-8587 was discontinued in 2014 after Phase 1 clinical trials for reasons that remain unclear .
DS-8587 falls under the category of fluoroquinolones, which are synthetic antibiotics characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Fluoroquinolones are widely used in treating various bacterial infections due to their broad-spectrum activity and favorable pharmacokinetic properties .
The synthesis of DS-8587 involves several steps typical of fluoroquinolone production. The initial step generally includes the condensation of appropriate aromatic precursors with heterocyclic compounds, followed by fluorination and other modifications to enhance antibacterial activity. Specific methods for synthesizing DS-8587 have not been extensively detailed in publicly available literature, but similar compounds typically utilize techniques such as:
The molecular structure of DS-8587 features a bicyclic core that is typical of fluoroquinolone antibiotics. It includes a fluorinated ring system which contributes to its potency and spectrum of activity. The precise chemical structure can be represented as follows:
This structure indicates the presence of two fluorine atoms, nitrogen atoms, and multiple functional groups that enhance its interaction with bacterial enzymes .
DS-8587 undergoes various chemical reactions primarily related to its mechanism of action against bacteria. The primary reaction involves:
Additionally, studies have shown that DS-8587 exhibits potent activity against Fusobacterium necrophorum, indicating its effectiveness in treating infections caused by this pathogen .
The mechanism of action for DS-8587 is similar to other fluoroquinolones. It primarily acts by:
Studies have demonstrated that DS-8587 maintains effectiveness against strains resistant to other antibiotics, highlighting its potential utility in treating difficult-to-manage infections .
DS-8587 possesses several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics .
Despite its discontinuation in clinical development, DS-8587 has been studied for various scientific applications:
The compound's unique properties also make it a subject of interest in studies focusing on antibiotic resistance mechanisms and the development of combination therapies to enhance efficacy against resistant pathogens .
DS-8587 (molecular formula: C₂₁H₂₂F₃N₃O₃; MW: 421.16 g/mol) is a novel broad-spectrum fluoroquinolone with a stereochemically complex structure. Its core scaffold features a bicyclic quinolone ring modified at position C-7 with a cis-2,8-diazabicyclo[4.3.0]nonane moiety, a key structural determinant enhancing target affinity. The molecule has four hydrogen bond acceptors and two hydrogen bond donors, facilitating interactions with bacterial enzymes. Its topological polar surface area (88.56 Ų) and moderate lipophilicity (XLogP: 5.19) balance cellular penetration and solubility [2] [5] [9]. The chiral centers at positions C-8 and C-9 (denoted by stereodescriptors in its isomeric SMILES) contribute to its stereoselective binding to DNA gyrase/topoisomerase IV. The molecule violates one Lipinski's rule (logP >5), typical of fluoroquinolones requiring active transport [2].
Table 1: Physicochemical Properties of DS-8587
Property | Value |
---|---|
Molecular Weight | 421.16 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 88.56 Ų |
XLogP | 5.19 |
Lipinski's Rule Violations | 1 (High lipophilicity) |
DS-8587 exhibits distinct structural advantages over classical fluoroquinolones like ciprofloxacin and levofloxacin:
Table 2: Enzymatic Inhibition and Antibacterial Activity Comparison
Parameter | DS-8587 | Ciprofloxacin | Levofloxacin |
---|---|---|---|
IC₅₀ (μg/ml) vs WT DNA Gyrase | 1.06 | 5.16 | 3.95 |
IC₅₀ (μg/ml) vs Mutant Gyrasea | 10.02 | 84.14 | 78.45 |
MIC₉₀ (μg/ml) vs Q-Sb A. baumannii | 0.06 | 0.5 | 0.5 |
MIC₉₀ (μg/ml) vs Q-Rc A. baumannii | 2 | >64 | >8 |
Efflux Impact (MIC fold-changed) | 8 | 16 | 16 |
Data compiled from [1] [3] [7].aGyrA-Ser81Leu mutant enzyme.bQuinolone-susceptible isolates.cQuinolone-resistant isolates.dIn adeABC-overexpressing strains.
DS-8587 emerged as a response to the crisis of multidrug-resistant (MDR) Gram-negative pathogens, particularly Acinetobacter baumannii and anaerobes, where existing fluoroquinolones show escalating failure:
Antimicrobial Spectrum:
Development Status: Despite promising preclinical data, DS-8587’s development status is currently inactive after Phase 1 trials [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9